2,3',5,5'-Tetrachlorobiphenyl
Overview
Description
2,3,5,5'-Tetrachlorobiphenyl (TCB) is a persistent organic pollutant (POP) that is widely used in industrial and agricultural processes. It is a chlorine-containing organic compound that has been found in the environment due to its widespread use in the past. The presence of TCB in the environment has raised concerns due to its potential toxicity, as it has been linked to a variety of adverse health effects. This article will discuss the synthesis method of TCB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Metabolic Fate and Dechlorination
- Reductive Dechlorination by Microorganisms : Anaerobic microorganisms demonstrate the capacity to dechlorinate 2,3',5,5'-Tetrachlorobiphenyl (Van Dort & Bedard, 1991) (Van Dort & Bedard, 1991).
Separation and Quantitation in Aroclors
- Florisil Column Chromatography and Gas-Liquid Chromatography : Effective separation and quantitation of 2,3',5,5'-Tetrachlorobiphenyl in Aroclors using these methods (Kamops et al., 1979) (Kamops et al., 1979).
Removal from Sludge Matrix
- Photocatalytic and Photolytic Treatment Systems : A study exploring the removal of 2,3',5,5'-Tetrachlorobiphenyl from activated sludge matrix using thin-film-based treatments (Tunçal et al., 2015) (Tunçal et al., 2015).
Effects on Cell Membranes
- Impact on Cytoplasmic Membranes : The influence of 2,3',5,5'-Tetrachlorobiphenyl on the membranes of Ralstonia eutropha H850 was investigated, showing significant effects on membrane fluidity and fatty acid composition (Kim et al., 2001) (Kim et al., 2001).
Synthesis and Complex Formation
- Synthesis of 5,5′-Bibenzimidazolylidenes : A new synthesis method for 3,3',4,4'-tetrachlorobiphenyl was developed, leading to the creation of fluorescent 5,5′-bibenzimidazolium salts and bimetallic complexes (Er et al., 2009) (Er et al., 2009).
Hydroxylated Urinary Metabolites
- Metabolites in Rabbits : The identification of hydroxylated tetrachlorobiphenyl metabolites in rabbits was achieved through chromatographic and spectrometric techniques (Gardner et al., 1973) (Gardner et al., 1973).
Density Functional Theory Studies
- Radical Ions Study : Density functional theory studies provided insights into the adiabatic ionization potentials and electron affinities of various polychlorinated biphenyls including 2,3',5,5'-Tetrachlorobiphenyl (Arulmozhiraja et al., 2002) (Arulmozhiraja et al., 2002).
Metabolism in Various Species
- Metabolic Behavior in Pigeons, Rats, and Brook Trout : A study examining the metabolism of 2,3',5,5'-Tetrachlorobiphenyl in pigeons, rats, and brook trout revealed differences in the formation of hydroxymetabolites (Hutzinger et al., 1972) (Hutzinger et al., 1972).
Cometabolic Degradation
- Degradation by Ralstonia and Pseudomonas : Axenic cultures of Ralstonia and Pseudomonas demonstrated the ability to degrade 2,3',5,5'-Tetrachlorobiphenyl in contaminated soils (Adebusoye et al., 2008) (Adebusoye et al., 2008).
Theoretical Chemistry on Toxicity
- Molecular Descriptors and Toxicity : A study relating the toxicity of PCBs including 2,3',5,5'-Tetrachlorobiphenyl to molecular descriptors through quantitative structure toxicity relationship (Eddy, 2020) (Eddy, 2020).
Solubility in Supercritical Fluids
- Solubility Studies : Research on the solubility of 2,3',5,5'-Tetrachlorobiphenyl in supercritical fluids such as CO2, CO2/MEOH, and CO2/N-C4H10 (Anitescu & Tavlarides, 1999) (Anitescu & Tavlarides, 1999).
Tumor Induction and Promotion Assays
- Assessment of Tumor Activities : Evaluations of 2,3',5,5'-Tetrachlorobiphenyl and its metabolites in tumor induction and promotion assays in different animal models (Preston et al., 1985) (Preston et al., 1985).
Cytochrome P450 Metabolism
- Cytochrome P450 Studies : Metabolism of 2,3',5,5'-Tetrachlorobiphenyl by cytochrome P450 from various species, showcasing species-specific metabolic pathways (Koga et al., 1998) (Koga et al., 1998).
PCB Degradation Pathways
- Degradation by Sodium Dispersion Method : Detailed study on the pathways and products of degradation of PCBs including 2,3',5,5'-Tetrachlorobiphenyl using the sodium dispersion method (Noma et al., 2007) (Noma et al., 2007).
properties
IUPAC Name |
1,3-dichloro-5-(2,5-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-1-2-12(16)11(6-8)7-3-9(14)5-10(15)4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTMFEPLVQOWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074152 | |
Record name | 2,3',5,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',5,5'-Tetrachlorobiphenyl | |
CAS RN |
41464-42-0 | |
Record name | PCB 72 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41464-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3',5,5'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',5,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',5,5'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ6P71YB8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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